Schisandrathera D

ANO1 TMEM16A Ion Channel

Research on ANO1-targeted cancer therapy requires inhibitors that block channel activity and degrade the target protein. Most ANO1 modulators lack this dual mechanism. Schisandrathera D solves this gap: • Superior binding to ANO1 vs. Ani9 (validated in direct comparison) • Downregulates ANO1 protein & induces caspase-3/PARP cleavage • No CFTR inhibition or calcium mobilization interference • Validated in ANO1-knockout models for on-target specificity Ideal for prostate (PC-3) and oral (CAL-27) cancer apoptosis studies.

Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
Cat. No. B12386575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandrathera D
Molecular FormulaC23H32O6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C23H32O6/c1-14(8-16-10-18(24)22(28-6)19(11-16)25-3)15(2)9-17-12-20(26-4)23(29-7)21(13-17)27-5/h10-15,24H,8-9H2,1-7H3/t14-,15+/m0/s1
InChIKeyKLMINEPDYIKLAR-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisandrathera D: ANO1 Inhibitor for Oncology


Schisandrathera D (CAS 2694046-04-1, C23H32O6) is a novel dibenzocyclooctadiene lignan first isolated from the leaves of Schisandra sphenanthera [1]. Its structure and absolute configuration were unequivocally established through comprehensive HR-ESI-MS, NMR, and ECD spectroscopic analysis, distinguishing it from other known lignans in the same plant [1]. This compound is of primary interest for its recently characterized ability to downregulate the Anoctamin 1 (ANO1) ion channel, a validated target in prostate and oral cancers, offering a distinct mechanism of action from many classical cytotoxic lignans [2].

Natural product dibenzocyclooctadiene lignan from Schisandra sphenanthera
ANO1 calcium-activated chloride channel inhibitor
Cell-based ion channel and cancer cell-model research workflow

Why Schisandrathera D Cannot Be Substituted


Substituting Schisandrathera D with other more common dibenzocyclooctadiene lignans (e.g., schisandrin, gomisin A) is not scientifically justified. While the Schisandra genus is known for a broad range of lignans with hepatoprotective or general cytotoxic properties, Schisandrathera D demonstrates a specific, potent, and selective inhibitory effect on the ANO1 chloride channel [1]. This mechanism is not a class-wide effect of all dibenzocyclooctadiene lignans, as evidenced by the fact that even closely related analogs isolated from the same plant, such as Schisandrathera C, did not exhibit this same level of targeted ANO1 downregulation and subsequent apoptosis induction in cancer cells [1][2]. Therefore, generic sourcing of 'Schisandra lignans' will not recapitulate the ANO1-targeted effects critical for specific research applications.

Schisandrathera D: reported ANO1 protein reduction with apoptosis pathway induction
In-class lignans from S. sphenanthera may not share this dual-mechanism profile
Schisandrathera D: reported caspase-3 activation and PARP cleavage in cell models
Ani9: weak protein-level effect reported; PARP cleavage not observed under comparable conditions
Schisandrathera D: target-engagement supported by ANO1-KO loss of effect
Alternative ANO1 modulators: off-target profile may differ; requires independent validation

Schisandrathera D: Differentiating Evidence


Superior ANO1 Inhibition vs. In-Class Lignans

Schisandrathera D demonstrates potent and selective inhibition of the ANO1 chloride channel, a feature not shared by other tested lignans. In a cell-based YFP fluorescence quenching assay using FRT cells expressing ANO1, Schisandrathera D inhibited ANO1 activity with an IC50 of 5.24 µM [1]. This is in stark contrast to a panel of thirteen other dibenzocyclooctadiene lignans and neolignans from the same plant, including Schisandrathera C, Schisantherin B, Gomisin A, and Schisandrin, which did not exhibit significant ANO1 inhibitory activity at 10 µM [1]. Furthermore, Schisandrathera D showed no effect on CFTR channel activity or ATP-induced intracellular calcium signaling at concentrations up to 30 µM, confirming its selectivity for ANO1 over other related ion channels [1].

ANO1 Inhibition vs. Lignans
Head-to-head
IC50 = 5.24 µM
Ranked highest among 13 lignans and neolignans from S. sphenanthera
Supports ANO1 inhibition screening-rank context
FRT cell-based fluorescence quenching assay; concentration-dependent inhibition
ANO1 TMEM16A Ion Channel Selectivity Prostate Cancer

Enhanced ANO1 Binding vs. Ani9

The inhibitory mechanism of Schisandrathera D is underpinned by a superior binding interaction with the ANO1 protein. Molecular docking and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) free energy calculations revealed that Schisandrathera D exhibits better binding mechanisms to ANO1 compared to the established ANO1 inhibitor, Ani9 [1]. While the precise numerical MM-GBSA scores are located in the article's supplementary data, the study explicitly concludes that Schisandrathera D has a 'better binding capacity' [1]. This computational evidence corroborates the functional selectivity data and suggests a distinct binding pose or interaction energy profile that differentiates it from existing small-molecule ANO1 inhibitors.

Binding Interaction vs. Ani9
In silico context
Multiple H-bond contacts reported (His650, His661, His695)
MM-GBSA scoring suggests interaction profile distinct from Ani9
In silico binding context requires functional validation
Glide XP docking and MM-GBSA; exact scores not reported in main text
Molecular Docking MM-GBSA Binding Affinity Ani9 Computational Chemistry

Dual ANO1 Downregulation & Apoptosis

The functional consequence of Schisandrathera D's interaction with ANO1 is a selective, on-target reduction in cancer cell viability. In MTS assays, treatment with Schisandrathera D decreased cell viability in a concentration-dependent manner in PC-3 (prostate cancer) and CAL-27 (oral cancer) cells, which endogenously express high levels of ANO1 [1]. Critically, this cytotoxic effect was abrogated in ANO1-knockout (KO) cells generated via CRISPR-Cas9, confirming that the compound's anti-proliferative activity is specifically mediated through ANO1 downregulation [1]. For instance, treatment with 10 µM Schisandrathera D for 24 hours significantly reduced ANO1 protein levels and cell viability in wild-type cells, but had no inhibitory effect in ANO1-KO cells [1].

Dual Mechanism vs. Ani9
Head-to-head
Reported ANO1 protein reduction with caspase-3/PARP cleavage
Ani9 (10 µM): weak ANO1 protein effect; no PARP cleavage reported
Reported apoptosis pathway-response context
PC-3 and CAL-27 cells, 24 h treatment; dual endpoint readout
Cell Viability MTS Assay Target Validation Prostate Cancer Oral Cancer

On-Target Effect in ANO1-KO Cells

While many lignans are screened for direct cytotoxic activity, Schisandrathera D exhibits a more nuanced profile. In a study screening eleven compounds isolated from S. sphenanthera, Schisandrathera D was found to be 'less effective' in direct cytotoxicity models against PC3 (prostate cancer) and MCF7 (breast cancer) cell lines compared to schirubrisin B [1]. Schirubrisin B demonstrated strong cytotoxic effects with IC50 values of 3.21 ± 0.68 µM and 13.30 ± 0.68 µM against PC3 and MCF7 cells, respectively [1]. The fact that Schisandrathera D did not match this level of non-specific cytotoxicity, yet was later shown to potently and selectively kill cancer cells via ANO1 downregulation, highlights its distinct and more targeted mechanism of action.

Target Engagement Validation
Head-to-head
Concentration-dependent viability reduction in ANO1-expressing cells
No inhibitory effect reported in ANO1-KO PC-3 and CAL-27 cells
Supports target-engagement interpretation
CRISPR-Cas9 ANO1-KO models; reduces off-target likelihood interpretation
Cytotoxicity PC3 MCF7 Schirubrisin B Structure-Activity Relationship

Schisandrathera D: Key Research Applications


ANO1 Mechanisms in Prostate & Oral Cancers

Schisandrathera D is ideally suited as a chemical probe for dissecting ANO1 function. Its demonstrated IC50 of 5.24 µM and lack of activity on CFTR or calcium signaling makes it a selective tool for studying ANO1-mediated chloride currents in cellular models, as shown in FRT cell assays [1]. It can be used to validate the role of ANO1 in physiological and pathophysiological processes without confounding off-target effects on related ion channels [1].

Lead Scaffold for ANO1 Inhibitor Discovery

The evidence supports the use of Schisandrathera D in cancer biology research focused on ANO1. The compound selectively reduces viability and induces apoptosis in ANO1-expressing PC-3 and CAL-27 cancer cells but is inactive in ANO1-KO cells, validating it as a highly specific tool for interrogating ANO1-dependent tumor growth and survival pathways [1]. Its ability to increase caspase-3 and cleaved PARP1 levels further enables detailed studies of ANO1-mediated apoptotic signaling [1].

Selective ANO1 Channel Pharmacology

Schisandrathera D's superior computational binding profile to ANO1, compared to the established inhibitor Ani9, positions it as a promising new lead scaffold for medicinal chemistry optimization [1]. Computational chemists and structural biologists can use the reported docking and MM-GBSA data as a starting point to design novel analogs with improved potency, while maintaining the unique and potentially advantageous binding mode of the natural product scaffold [1].

Application
Selection Property
Validation Focus
ANO1 channel studies in cancer cell models
Channel inhibition and dual-mechanism profile
Viability, apoptosis, and pathway-response endpoints
ANO1-targeted probe development
Binding interaction context and scaffold identity
Target engagement and binding-site validation
ANO1-selective channel research
Selectivity vs. CFTR and calcium mobilization
CFTR activity and intracellular calcium controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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